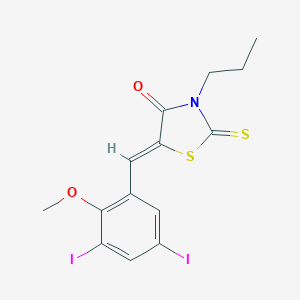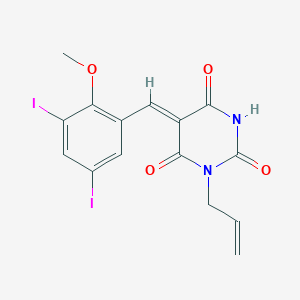![molecular formula C22H30N2O4S B301712 N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B301712.png)
N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide, also known as IMMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. IMMA is a member of the class of sulfonamide compounds, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide is not fully understood, but it is believed to work by inhibiting the activity of several enzymes that are involved in cell growth and proliferation. This leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes that are involved in cell growth and proliferation, including matrix metalloproteinases and histone deacetylases. N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide in lab experiments is its ability to selectively inhibit the growth and proliferation of cancer cells, while leaving normal cells relatively unaffected. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide. One area of research is the development of new cancer therapies that are based on the use of N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide or other sulfonamide compounds. Another area of research is the study of the mechanism of action of N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide, which could lead to the development of new drugs that target the same enzymes. Finally, there is also potential for the use of N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide in other areas of scientific research, such as the study of enzyme activity and protein-protein interactions.
Méthodes De Synthèse
The synthesis of N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-methoxybenzenesulfonyl chloride with 2-aminophenol to form 2-(2-methoxyphenylsulfonyl)aniline. This intermediate is then reacted with 2-bromoacetamide in the presence of a base to form the final product, N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide.
Applications De Recherche Scientifique
N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology, where N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide has been shown to have anti-tumor activity in several different types of cancer cells.
Propriétés
Nom du produit |
N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide |
|---|---|
Formule moléculaire |
C22H30N2O4S |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2,4-dimethylpentan-3-yl)acetamide |
InChI |
InChI=1S/C22H30N2O4S/c1-16(2)22(17(3)4)23-21(25)15-24(19-13-9-10-14-20(19)28-5)29(26,27)18-11-7-6-8-12-18/h6-14,16-17,22H,15H2,1-5H3,(H,23,25) |
Clé InChI |
LQVKRBMSUHHGQJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)C(C(C)C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl [5-({1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B301629.png)
![N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301630.png)
![N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301631.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B301633.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B301634.png)
![5-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301635.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
![2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301638.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)
![(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301640.png)


![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301648.png)
![4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301649.png)